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Myotonic dystrophy (DM), the most common form of adult-onset muscular dystrophy, is

characterized by a unique genetic mechanism: the expansion of unstable nucleotide repeats. In

myotonic dystrophy type 1 (DM1), this involves a CTG repeat in the 3'-untranslated region

(UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. Its milder counterpart,

myotonic dystrophy type 2 (DM2), is caused by a CCTG repeat expansion in the first intron of

the CNBP (ZNF9) gene. The transcription of these expanded repeats into CUG- and CCUG-

containing RNA, respectively, is central to the pathology of both disorders. This guide provides

a comparative analysis of CUG expression across different DM patient cohorts, supported by

experimental data and methodologies, to aid researchers, scientists, and drug development

professionals in their understanding of this complex disease.

Quantitative Analysis of CTG Repeat Expansion in
DM1 Patient Cohorts
The number of CTG repeats in the DMPK gene is directly correlated with the age of onset and

severity of DM1.[1][2][3] Clinical classifications of DM1 are largely based on the length of this

repeat expansion, as detailed in the table below. It is important to note that due to somatic

mosaicism, the repeat length can vary between different tissues within the same individual, with

skeletal muscle often exhibiting larger expansions than peripheral blood leukocytes.[4][5]
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DM1 Patient Cohort
Typical CTG Repeat
Number

General Clinical
Manifestations

Normal 5 - 34
Asymptomatic. Alleles are

stably transmitted.[6]

Premutation 35 - 49

Generally asymptomatic, but at

risk of having children with

expanded repeats.[2][6]

Mild/Late-Onset 50 - 150
Mild weakness, myotonia, and

early-onset cataracts.[1][2]

Classic/Adult-Onset 100 - 1,000

Progressive muscle weakness

and wasting, myotonia,

cataracts, and cardiac

conduction defects.[1][6]

Childhood-Onset 600 - 1,200

Intellectual impairment and

gastrointestinal issues, in

addition to classic symptoms.

[1]

Congenital >800 - >2,000

Severe hypotonia and

respiratory distress at birth,

often with profound intellectual

disability.[1][6]

In contrast, DM2 is generally considered a milder disease than DM1 and does not have a

congenital form. The CCTG repeat expansion in DM2 typically ranges from 75 to over 11,000

repeats, but a clear correlation between repeat length and disease severity is less established

than in DM1.

The Pathogenic Cascade: From CUG Repeats to
Cellular Dysfunction
The central pathogenic event in DM1 is a toxic gain-of-function of the DMPK mRNA containing

expanded CUG repeats.[7] This toxic RNA accumulates in the nucleus, forming distinct foci.

These RNA foci sequester essential RNA-binding proteins, most notably the Muscleblind-like
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(MBNL) family of proteins, particularly MBNL1.[8][9] The sequestration of MBNL proteins leads

to their functional depletion, disrupting the alternative splicing of numerous downstream

transcripts.[9][10]

Simultaneously, the expanded CUG repeats lead to the upregulation and stabilization of

another RNA-binding protein, CUG-binding protein 1 (CUGBP1).[7][11] The combined effect of

MBNL1 sequestration and CUGBP1 upregulation results in a reversion to embryonic splicing

patterns for many genes, leading to the multisystemic symptoms of DM1.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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